molecular formula C28H23F3N4O2 B5227685 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[2-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[2-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL

Cat. No.: B5227685
M. Wt: 504.5 g/mol
InChI Key: WWXQGXGZJMVFCQ-UHFFFAOYSA-N
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Description

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[2-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique pyrazole structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of trifluoromethyl and phenyl groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[2-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with benzaldehyde derivatives under controlled conditions. One method involves direct fusion of 1-phenyl-3-methyl-5-pyrazolone with benzaldehyde at 413 K for 3 hours, followed by cooling and stirring with methanol to obtain the solid product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[2-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[2-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[2-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and trifluoromethyl groups play a crucial role in its binding affinity and reactivity with biological molecules. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)[2-(TRIFLUOROMETHYL)PHENYL]METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-[2-(trifluoromethyl)phenyl]methyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F3N4O2/c1-17-23(26(36)34(32-17)19-11-5-3-6-12-19)25(21-15-9-10-16-22(21)28(29,30)31)24-18(2)33-35(27(24)37)20-13-7-4-8-14-20/h3-16,25,32-33H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXQGXGZJMVFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3C(F)(F)F)C4=C(NN(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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